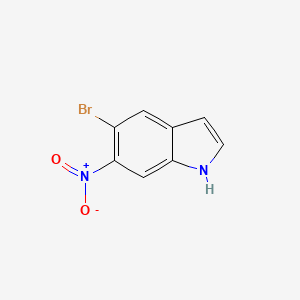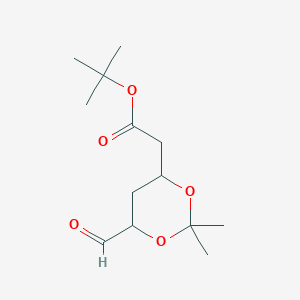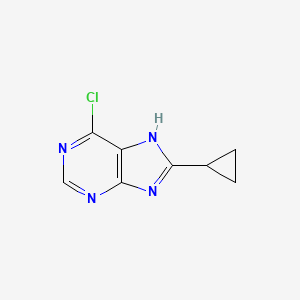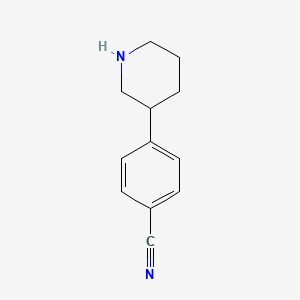![molecular formula C12H18N2O B3077153 3-[(3-Aminopiperidin-1-yl)methyl]phenol CAS No. 1044766-89-3](/img/structure/B3077153.png)
3-[(3-Aminopiperidin-1-yl)methyl]phenol
Übersicht
Beschreibung
“3-[(3-Aminopiperidin-1-yl)methyl]phenol” is a compound that belongs to the class of organic compounds known as quinazolinamines . It is a useful reactant for the synthesis of cationic amphiphilic compounds . It is also used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C12H18N2O . It is a heterocyclic aromatic compound containing a quianazoline moiety substituted by one or more amine groups .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen
Catalysis and Bioactivity Modeling : Compounds similar to "3-[(3-Aminopiperidin-1-yl)methyl]phenol" have been used to model the active site of type 3 copper proteins. Studies found that the presence of a thioether group near the metal site can influence catecholase activity, an important aspect in understanding enzymatic reactions (Merkel et al., 2005).
Structural Characterization and Synthesis : Research has been conducted on phenolate salts for their unique crystal and molecular structures. Such compounds, similar to "this compound," provide insights into the molecular arrangements that are essential for various chemical applications (Wojtas et al., 2006).
Antimicrobial Properties : Some studies have focused on the antifungal and antimicrobial properties of phenol derivatives, which include compounds structurally similar to "this compound." These compounds have potential applications in the development of new drugs and treatments for microbial infections (Carreño et al., 2018).
Material Science and Corrosion Inhibition : Some phenol derivatives have been explored as corrosion inhibitors. This application is significant in material science, especially for protecting metals from corrosive environments (Ansari et al., 2014).
Pharmaceutical Research : Compounds analogous to "this compound" have been studied for their potential in pharmaceutical applications, particularly as part of the development of new medicinal compounds and treatments (Butler et al., 1998).
Molecular Sensing and Imaging : Studies have also explored the use of phenol derivatives in molecular sensing and imaging. These applications are crucial in environmental monitoring and diagnostic medicine (Hazra et al., 2018).
Computational Chemistry : Phenol derivatives have been subjects of computational chemistry studies to understand their electronic structures, which is essential for predicting their reactivity and interactions in various chemical processes (Wright et al., 1997).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[(3-aminopiperidin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-4-2-6-14(9-11)8-10-3-1-5-12(15)7-10/h1,3,5,7,11,15H,2,4,6,8-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFLDIVZDXWOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3077092.png)



![1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077131.png)
![1-[(3-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077138.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077163.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077184.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077185.png)